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Compound of Interest

Compound Name: Perillyl Alcohol

Cat. No.: B192071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of perillyl alcohol (POH) versus

standard chemotherapeutic agents for the treatment of glioma, with a focus on recurrent

glioblastoma. The information is supported by experimental data from clinical trials to aid in

research and development efforts.

Efficacy in Recurrent Glioblastoma: A Quantitative
Comparison
The following tables summarize the key efficacy endpoints for intranasal perillyl alcohol and

standard-of-care chemotherapies in patients with recurrent glioblastoma.
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Treatment
Regimen

Trial Phase
Number of
Patients

6-Month
Progressio
n-Free
Survival
(PFS6)

Median
Overall
Survival
(OS) in
Months

Citation(s)

Perillyl

Alcohol

(NEO100)

Phase I 12 33% 15 [1][2]

Phase I/II
29 (GBM

patients)
48.2% (PFS)

5.9 (Primary

GBM)
[3]

Temozolomid

e

(Metronomic)

Phase II 37 19% 7 [4]

Temozolomid

e (Standard)
Meta-analysis 847 20.1%

6.5 (6-month

OS), 36.4%

(12-month

OS rate)

[5][6]

Lomustine Phase III 149
1.5 months

(Median PFS)
8.6 [7]

Bevacizumab
Phase II

(BRAIN trial)
85 42.6% 9.2 [8]

Bevacizumab

+ Lomustine
Phase II Not specified

4.2 months

(Median PFS)
9.1 [9]

Note: Direct comparison between trials should be made with caution due to differences in

patient populations and trial designs.

Experimental Protocols
Perillyl Alcohol (NEO100) - Phase I/IIa (NCT02704858)

Patient Population: Adult patients (≥18 years) with radiographically-confirmed recurrent

Grade IV glioma, or recurrent primary or secondary Grade IV glioma. Patients must have
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failed previous radiation and temozolomide treatment.[1][10] Key inclusion criteria included

an ECOG performance status of 0-2 or KPS ≥60 and an expected survival of at least 3

months.[1]

Dosing and Administration: NEO100 (a highly purified form of perillyl alcohol) was self-

administered intranasally four times daily.[1][10] The Phase I portion of the trial involved a

dose escalation to determine the maximum tolerated dose, with cohorts receiving 384

mg/day, 576 mg/day, 768 mg/day, and 1152 mg/day.[1] Treatment was administered in 28-

day cycles.[10]

Efficacy Assessment: Radiographic response was evaluated every 2 months using

Response Assessment in Neuro-Oncology (RANO) criteria. Progression-free and overall

survival were determined at 6 and 12 months, respectively.[1]

Temozolomide (Continuous Low-Dose) - Phase II
(NCT00498927)

Patient Population: Patients with recurrent glioblastoma multiforme or other malignant

gliomas who had previously received temozolomide.[11][12] Inclusion criteria included a

Karnofsky Performance Score (KPS) of ≥60 and adequate organ and bone marrow function.

[4][12]

Dosing and Administration: Patients received oral temozolomide at a continuous low dose of

50 mg/m²/day until disease progression or unacceptable toxicity.[4][11]

Efficacy Assessment: The primary endpoint was the 6-month progression-free survival rate.

[11] Tumor response was assessed using the Macdonald criteria.[11]

Lomustine (Monotherapy)
Patient Population: Adult patients with a first recurrence of glioblastoma after temozolomide

chemoradiotherapy.[13]

Dosing and Administration: Lomustine was administered orally at a starting dose of 110

mg/m² once every 6 weeks.[7][13] Treatment continued until disease progression or

unacceptable toxicity.[13]
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Efficacy Assessment: Efficacy was evaluated based on overall survival and progression-free

survival.[7]

Bevacizumab (Monotherapy) - BRAIN Trial
(NCT00345163)

Patient Population: Patients aged ≥ 18 years with histologically confirmed glioblastoma in

their first or second relapse, with radiographic evidence of disease progression.[14] Patients

were required to have a Karnofsky performance status of ≥ 70.[14]

Dosing and Administration: Bevacizumab was administered intravenously at a dose of 10

mg/kg every 2 weeks.[8]

Efficacy Assessment: The primary endpoints were 6-month progression-free survival and

objective response rate, determined by independent radiology review.[8]

Mechanisms of Action and Signaling Pathways
Perillyl Alcohol (POH)
Perillyl alcohol is a naturally occurring monoterpene that exhibits pleiotropic anti-cancer

effects.[15] Its proposed mechanisms in glioma include:

Inhibition of Ras and Downstream Signaling: POH is thought to inhibit the post-translational

isoprenylation of small G proteins like Ras, which is crucial for their membrane localization

and function.[16][17] This leads to the downregulation of pro-survival and proliferative

signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[9][15]

[16]

Induction of Apoptosis: POH has been shown to induce apoptosis in glioblastoma cells.[18]

One of the mechanisms involved is the induction of endoplasmic reticulum (ER) stress.[12]

Cell Cycle Arrest: POH can induce cell cycle arrest by increasing the expression of cyclin-

dependent kinase inhibitors.[15]
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Perillyl Alcohol's Impact on Glioma Cell Signaling

Temozolomide (TMZ)
Temozolomide is an oral alkylating agent that is a cornerstone of standard chemotherapy for

glioblastoma.[19] Its mechanism of action involves:
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DNA Alkylation: TMZ is a prodrug that is converted to the active compound MTIC at

physiological pH.[20] MTIC then methylates DNA, primarily at the N7 and O6 positions of

guanine and the N3 position of adenine.[21]

Induction of Apoptosis: The methylation of the O6 position of guanine is the primary cytotoxic

lesion.[18] This leads to DNA mismatches during replication, triggering a futile cycle of

mismatch repair that results in DNA double-strand breaks and ultimately apoptosis.[21][22]

Role of MGMT: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT)

can remove the methyl group from the O6 position of guanine, thus conferring resistance to

TMZ.[18]
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Temozolomide's Mechanism of Action in Glioma Cells
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Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the clinical trials discussed in this

guide.

Patient Recruitment
Treatment Phase
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Generalized Clinical Trial Workflow for Glioma

Conclusion
Intranasal perillyl alcohol has demonstrated promising efficacy in early-phase clinical trials for

recurrent glioblastoma, with a notable safety profile.[1] The data suggests that its progression-

free and overall survival rates may be comparable or favorable to some standard second-line

chemotherapies.[1][4][5] However, it is important to note that these findings are from smaller,

non-comparative trials.

The distinct mechanism of action of perillyl alcohol, targeting key survival and proliferation

pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR, presents a novel therapeutic strategy,

particularly in the context of resistance to DNA-damaging agents like temozolomide.[12][15][16]

Further investigation through larger, randomized controlled trials is warranted to definitively

establish the efficacy of perillyl alcohol in comparison to standard chemotherapy for glioma

and to identify patient populations most likely to benefit from this novel therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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